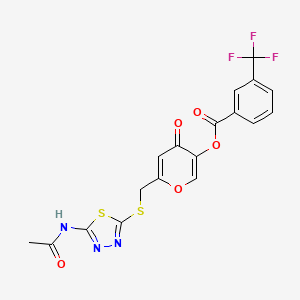
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C18H12F3N3O5S2 and its molecular weight is 471.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound's molecular formula is C21H22N4O7S3, with a molecular weight of approximately 538.61 g/mol. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Structural Characteristics
The compound features several key structural components:
- Pyran Ring : Known for its diverse biological properties.
- Thiadiazole Moiety : This five-membered ring is associated with various pharmacological activities, including anticancer and antimicrobial effects.
- Acetamido Group : Enhances solubility and may contribute to the compound's overall bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the thiadiazole moiety with the pyran structure. The general synthetic pathway includes:
- Formation of the thiadiazole derivative.
- Coupling with a pyran derivative.
- Esterification to yield the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiadiazole and pyran structures. For instance, derivatives similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Acetyl-thiadiazole derivative | HeLa | 29 |
| Thiadiazole derivative with phthalimide | MCF-7 | 73 |
These findings suggest that modifications in the structural components can significantly enhance biological activity against cancer cells .
Antimicrobial Activity
Compounds containing thiadiazole rings have demonstrated notable antimicrobial properties. For example, studies indicate that certain thiadiazole derivatives exhibit strong antibacterial effects against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
The proposed mechanism of action for these compounds involves:
- Inhibition of DNA Synthesis : The structural features may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Enhanced lipophilicity allows better cellular uptake, leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : Disruption of bacterial cell walls and interference with metabolic pathways are also observed.
Case Studies
In a series of experiments evaluating the cytotoxicity of various derivatives:
- Study on Thiadiazole Derivatives : Compounds were tested against MCF-7 and HeLa cell lines using an MTT assay. The results indicated that modifications to the thiadiazole structure could lead to significant increases in cytotoxicity .
- Antibacterial Testing : A study assessed the efficacy of thiadiazole derivatives against Mycobacterium bovis BCG, revealing promising results with minimal inhibitory concentrations (MIC) as low as 31.25 μg/mL for certain derivatives .
Eigenschaften
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O5S2/c1-9(25)22-16-23-24-17(31-16)30-8-12-6-13(26)14(7-28-12)29-15(27)10-3-2-4-11(5-10)18(19,20)21/h2-7H,8H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQIUWVSIKVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













